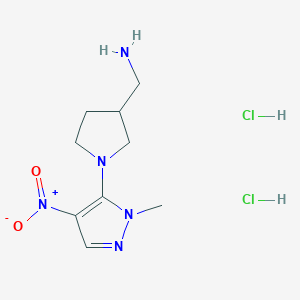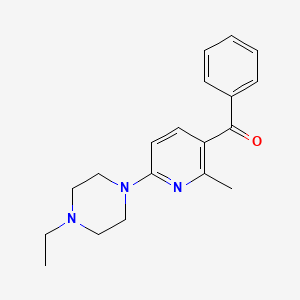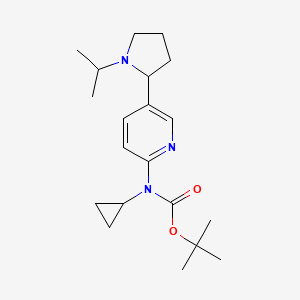
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-ブチルシクロプロピル(5-(1-イソプロピルピロリジン-2-イル)ピリジン-2-イル)カルバメート: は、分子式C20H31N3O2 を持つ複雑な有機化合物です。この化合物は、tert-ブチル基、シクロプロピル環、およびイソプロピルピロリジン部分で置換されたピリジン環を含む、そのユニークな構造で知られています。
準備方法
合成経路と反応条件
tert-ブチルシクロプロピル(5-(1-イソプロピルピロリジン-2-イル)ピリジン-2-イル)カルバメートの合成には、通常、複数のステップが含まれます。一般的な方法の1つは、次のステップを含みます。
ピリジン環の形成: ピリジン環は、単純な前駆体から始まる一連の反応によって合成されます。
イソプロピルピロリジン部分の導入: このステップは、ピリジン環を特定の条件下でイソプロピルピロリジン誘導体と反応させることを含みます。
シクロプロピル化: シクロプロピル基は、塩基の存在下でシクロプロピルハライドを使用して導入されます。
カルバメートの形成: 最後のステップは、中間体をtert-ブチルクロロホルメートと反応させてカルバメートを形成することを含みます。
工業生産方法
この化合物の工業生産方法は、研究設定での主要な使用のために十分に文書化されていません。有機合成の一般的な原則、たとえば反応条件の最適化や反応のスケールアップは、適用されるでしょう。
化学反応の分析
反応の種類
tert-ブチルシクロプロピル(5-(1-イソプロピルピロリジン-2-イル)ピリジン-2-イル)カルバメートは、次のようなさまざまな化学反応を受けることができます。
酸化: この化合物は、一般的な酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
置換: この化合物は、特にピリジン環で求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬。
置換: 塩基性条件下で、アミンやチオールなどの求核試薬。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります。
科学研究アプリケーション
tert-ブチルシクロプロピル(5-(1-イソプロピルピロリジン-2-イル)ピリジン-2-イル)カルバメートは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物学的標的との潜在的な相互作用について調査されています。
医学: 潜在的な治療的特性について調査されていますが、特定の用途はまだ研究中です。
産業: 新素材や化学プロセスの開発に使用されます。
科学的研究の応用
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
作用機序
tert-ブチルシクロプロピル(5-(1-イソプロピルピロリジン-2-イル)ピリジン-2-イル)カルバメートの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合してその活性を調節する可能性があります。正確な経路と標的はまだ調査中ですが、そのユニークな構造は選択的な相互作用の可能性を示唆しています。
類似の化合物との比較
類似の化合物
- tert-ブチル(5-クロロ-1H-ピロロ[2,3-b]ピリジン-6-イル)カルバメート
- tert-ブチル5-トシル-5H-ピロロ[2,3-b]ピラジン-2-イルカルバメート
- tert-ブチル(5-(トリフルオロメチル)-1H-ピロロ[2,3-b]ピリジン-4-イル)カルバメート
独自性
tert-ブチルシクロプロピル(5-(1-イソプロピルピロリジン-2-イル)ピリジン-2-イル)カルバメートは、シクロプロピル環とイソプロピルピロリジン部分の組み合わせにより際立っており、類似の化合物と比較して独自の化学的および生物学的特性を付与する可能性があります。
この詳細な概要は、tert-ブチルシクロプロピル(5-(1-イソプロピルピロリジン-2-イル)ピリジン-2-イル)カルバメートの合成、反応、用途などを網羅し、包括的な理解を提供します。
類似化合物との比較
Similar Compounds
- tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
- tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Uniqueness
tert-Butyl cyclopropyl(5-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate stands out due to its combination of a cyclopropyl ring and an isopropylpyrrolidine moiety, which may confer unique chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and more
特性
分子式 |
C20H31N3O2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
tert-butyl N-cyclopropyl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C20H31N3O2/c1-14(2)22-12-6-7-17(22)15-8-11-18(21-13-15)23(16-9-10-16)19(24)25-20(3,4)5/h8,11,13-14,16-17H,6-7,9-10,12H2,1-5H3 |
InChIキー |
UOKFWWIALNJGJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCC1C2=CN=C(C=C2)N(C3CC3)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


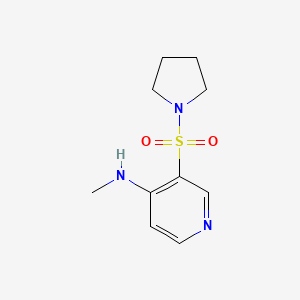

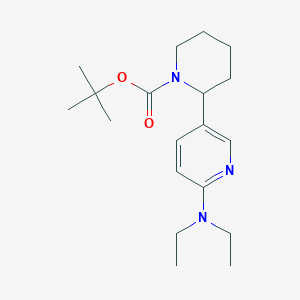
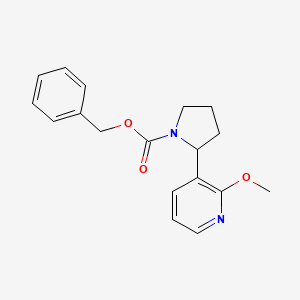
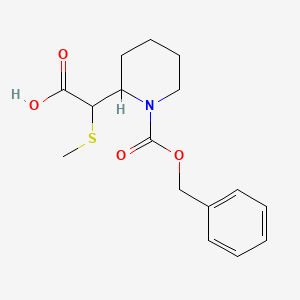
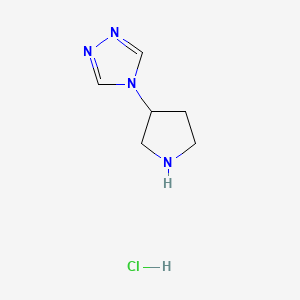
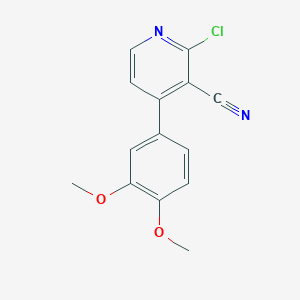

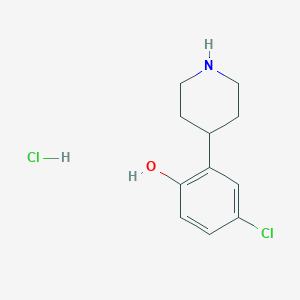
![4-(Difluoromethyl)-2-methylbenzo[d]thiazole](/img/structure/B11804632.png)
![7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11804638.png)
